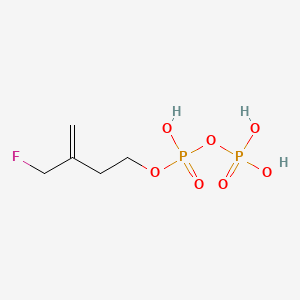
3-(Fluoromethyl)-3-butenyl diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Fluoromethyl)-3-butenyl diphosphate, also known as this compound, is a useful research compound. Its molecular formula is C5H11FO7P2 and its molecular weight is 264.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Pathway Inhibition
Isoprenoid Biosynthesis:
3-(Fluoromethyl)-3-butenyl diphosphate acts as a specific active-site-directed inhibitor of isopentenyl diphosphate isomerase, an enzyme crucial in the mevalonate and methylerythritol phosphate (MEP) biosynthetic pathways. This inhibition can disrupt the production of isoprenoids, which are vital for various biological functions including cell membrane integrity and signaling pathways. The compound's mechanism involves irreversible binding to the enzyme, effectively blocking its activity and thereby influencing metabolic processes in organisms such as Claviceps purpurea .
Therapeutic Applications
Neuroinflammatory Disorders:
Recent studies have indicated that compounds like this compound can be utilized in treating neuroinflammatory diseases by inhibiting pyrophosphate production. This inhibition can reduce inflammation associated with conditions such as multiple sclerosis and Alzheimer's disease. The compound's ability to lower levels of key inflammatory mediators positions it as a potential therapeutic agent .
Antimicrobial Activity:
The compound has shown promise in inhibiting microbial growth by targeting the MEP pathway, which is unique to many pathogenic microorganisms. By disrupting this pathway, this compound can potentially serve as an antimicrobial agent against infections caused by bacteria that rely on this biosynthetic route .
Structural Studies and Insights
Affinity Labeling:
Research utilizing radioactive forms of this compound has provided insights into the structural dynamics of isopentenyl diphosphate isomerase. These studies have revealed critical interactions within the enzyme's active site, contributing to our understanding of enzyme catalysis and substrate binding mechanisms .
Case Study: Mechanism of Inhibition
A detailed case study highlighted the mechanism by which this compound inhibits isopentenyl diphosphate isomerase. The compound was found to stabilize a reactive carbocation intermediate during catalysis, suggesting that its structural features are crucial for effective enzyme inhibition .
Data Tables
| Application Area | Mechanism | Potential Benefits |
|---|---|---|
| Biochemical Pathways | Inhibits isopentenyl diphosphate isomerase | Disruption of isoprenoid biosynthesis |
| Neuroinflammatory Disorders | Reduces pyrophosphate levels | Alleviation of inflammation in neurological conditions |
| Antimicrobial Activity | Targets MEP pathway in pathogens | Potential treatment for bacterial infections |
Propriétés
Numéro CAS |
99282-16-3 |
|---|---|
Formule moléculaire |
C5H11FO7P2 |
Poids moléculaire |
264.08 g/mol |
Nom IUPAC |
3-(fluoromethyl)but-3-enyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H11FO7P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h1-4H2,(H,10,11)(H2,7,8,9) |
Clé InChI |
RHZKOFJYQGKKAO-UHFFFAOYSA-N |
SMILES |
C=C(CCOP(=O)(O)OP(=O)(O)O)CF |
SMILES canonique |
C=C(CCOP(=O)(O)OP(=O)(O)O)CF |
Synonymes |
3-(fluoromethyl)-3-butenyl diphosphate FIPP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















